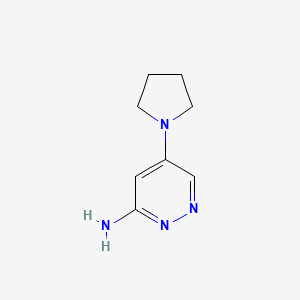
5-(Pyrrolidin-1-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyrrolidin-1-yl)pyridazin-3-amine: is a heterocyclic compound that features both a pyrrolidine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of nitrogen atoms in the rings contributes to its unique chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)pyridazin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridazine derivatives with pyrrolidine under controlled conditions. For instance, the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine provides access to pyridazinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of automated reactors and stringent control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Pyrrolidin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the nitrogen atoms in the rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(Pyrrolidin-1-yl)pyridazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry. It can be used to investigate the effects of heterocyclic compounds on cellular processes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry: The compound can be used in the development of agrochemicals and other industrial applications where heterocyclic compounds are required .
Mecanismo De Acción
The mechanism of action of 5-(Pyrrolidin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The nitrogen atoms in the rings can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its effects .
Comparación Con Compuestos Similares
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Uniqueness: 5-(Pyrrolidin-1-yl)pyridazin-3-amine is unique due to the combination of pyrrolidine and pyridazine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H12N4 |
|---|---|
Peso molecular |
164.21 g/mol |
Nombre IUPAC |
5-pyrrolidin-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C8H12N4/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2,(H2,9,11) |
Clave InChI |
YSBCKCUJVKYKQK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC(=NN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


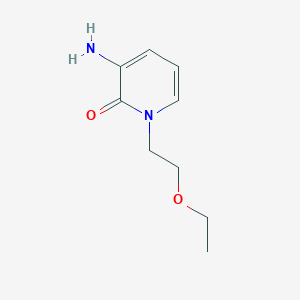
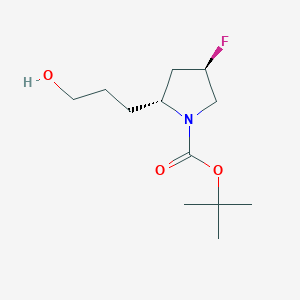
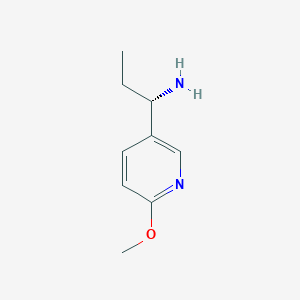


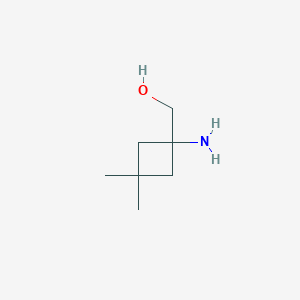
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15226840.png)

![2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15226867.png)
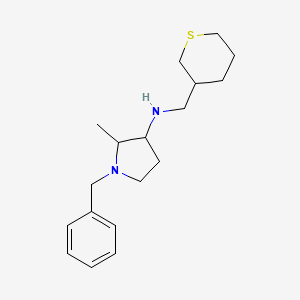
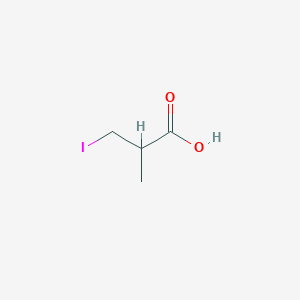
![4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B15226873.png)
![2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B15226893.png)

